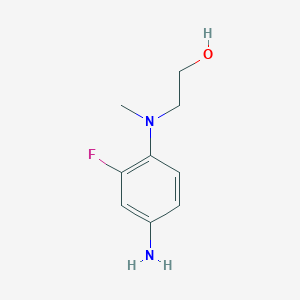
2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol
描述
2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol is a chemical compound with a unique structure that includes an amino group, a fluoromethyl group, and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol typically involves multiple steps. One common method starts with the fluorination of aniline derivatives, followed by the introduction of the ethanol group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carbonyl group.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol involves its interaction with specific molecular targets. The amino and fluoromethyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ethanol moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
相似化合物的比较
Similar Compounds
- 4-Amino-2-fluoro-N-methylbenzamide
- Methyl 4-amino-2-fluorobenzoate
- 2-Amino-4-fluorophenol
Uniqueness
2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both an amino group and a fluoromethyl group allows for diverse chemical modifications, making it a versatile compound for various applications.
生物活性
2-((4-Amino-2-fluorophenyl)(methyl)amino)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it affects various cancer cell lines, including glioblastoma and breast cancer cells.
Case Studies:
-
Inhibition of Cell Viability :
- A study using the MTT assay demonstrated that the compound reduced cell viability in U-87 glioblastoma cells by approximately 43% at concentrations ranging from 10 to 100 µM .
- In another study, the compound showed selective cytotoxicity against MDA-MB-231 triple-negative breast cancer cells, with IC50 values indicating potent activity .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains.
Efficacy Against Microorganisms:
- Bacterial Activity :
- Fungal Activity :
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays.
Findings:
- The compound displayed significant radical scavenging activity, surpassing that of ascorbic acid in some tests, indicating its potential as a therapeutic agent for oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure.
Key Observations:
- Substitution patterns on the phenyl ring significantly affect both anticancer and antimicrobial activities. For instance, the introduction of electron-donating groups enhances anticancer efficacy while maintaining acceptable toxicity profiles .
- The presence of the fluorine atom is hypothesized to enhance membrane permeability and bioavailability, contributing to its overall efficacy .
属性
IUPAC Name |
2-(4-amino-2-fluoro-N-methylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O/c1-12(4-5-13)9-3-2-7(11)6-8(9)10/h2-3,6,13H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNZTCIBRVYOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















